REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.[CH2:9]([O:11][C:12]1[CH2:17][CH2:16][CH2:15][C:14](=[O:18])[CH:13]=1)[CH3:10].C([C:21]([O:23][CH2:24][CH3:25])=[O:22])#N>C1COCC1>[CH2:24]([O:23][C:21]([CH:15]1[CH2:16][CH2:17][C:12]([O:11][CH2:9][CH3:10])=[CH:13][C:14]1=[O:18])=[O:22])[CH3:25] |f:0.1|
|
Name
|
|
Quantity
|
192 mmol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC(CCC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(#N)C(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −78° C. for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
was warmed to rt
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with aq. NH4Cl (300 mL)
|
Type
|
ADDITION
|
Details
|
poured into water
|
Type
|
FILTRATION
|
Details
|
The resulting solids were collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1C(C=C(CC1)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |